N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield, purity, and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can provide detailed 3D structures.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. This can be done through experimental methods or computational chemistry.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Chemical properties like acidity or basicity, reactivity, and stability are also analyzed.Scientific Research Applications
Design and Synthesis for Anticancer Activity
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, including compounds structurally related to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, were designed and synthesized to develop new anticancer agents targeting the epidermal growth factor receptor (EGFR). These compounds exhibited potent anticancer activities against EGFR high-expressed cancer cell lines such as human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer cells (HeLa), and human colorectal cancer cell line (SW480) while showing weak cytotoxic effects on normal cells, suggesting low toxicity against normal cell lines and specificity towards cancer cells. The study highlights the potential of these compounds as EGFR inhibitors with promising anticancer activity (Lan et al., 2017).
Photophysics and Vibronic Interaction
In the realm of photophysics, compounds with furan components have been studied for their photophysical properties. For instance, a study on chalcone derivatives, including furan derivatives, showed significant findings related to phosphorescence emission and vibronic interaction. While not directly linked to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, this research underlines the broader scientific interest in furan derivatives' unique properties, potentially relevant for developing photophysical tools or applications in material science (Bangal et al., 1996).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often referenced for this information.
Future Directions
This involves predicting or suggesting future research directions, potential applications, or modifications to the compound that could enhance its properties or utility.
Please consult with a professional chemist or a trusted source for accurate information.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-18-10-8-17(9-11-18)25-23(28)22(27)24-15-20(21-7-4-14-30-21)26-13-12-16-5-2-3-6-19(16)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRGVVDJQSIXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide |
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